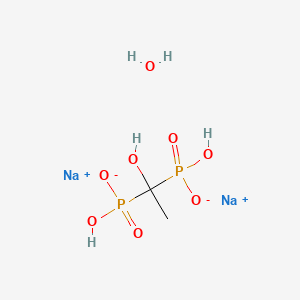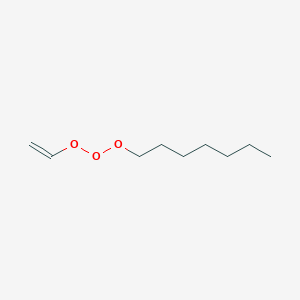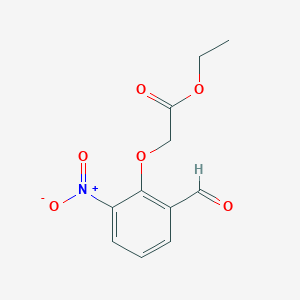
((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl chloride to form benzoyloxy groups.
Thioether Formation:
Cyclization: The formation of the tetrahydropyran ring is accomplished through an intramolecular cyclization reaction.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyloxy groups, converting them back to hydroxyl groups.
Substitution: The benzoyloxy and ethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(methylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate
- ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(propylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate
Comparison
- Structural Differences : The primary difference lies in the alkylthio group (ethylthio vs. methylthio vs. propylthio).
- Reactivity : The length of the alkyl chain can influence the compound’s reactivity and interaction with molecular targets.
- Applications : While similar in structure, each compound may have unique applications based on its specific functional groups.
This detailed article provides a comprehensive overview of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-6-(ethylthio)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-benzoyloxy-6-ethylsulfanyl-3,4-dihydroxyoxan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(24)17(23)16(28-22)13-27-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHPKSOPYUOXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194858-02-1 |
Source


|
| Record name | ETHYL 2,6-DI-O-BENZOYL-1-THIO-BETA-D-GALACTOPYRANOSIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)



![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)


![Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14795938.png)


![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)

